

A Head-to-Head Comparison of L-Lysine Acetate from Leading Chemical Suppliers

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Compound of Interest		
Compound Name:	L-Lysine acetate	
Cat. No.:	B1675767	Get Quote

For researchers, scientists, and professionals in drug development, the quality and consistency of raw materials are paramount. **L-Lysine acetate**, an essential amino acid salt, is a critical component in cell culture media, pharmaceutical formulations, and nutritional supplements.[1] [2] Its purity, stability, and the absence of contaminants can directly impact experimental outcomes, product efficacy, and safety. This guide provides an objective comparison of **L-Lysine acetate** from various chemical suppliers based on publicly available specifications and outlines the standard analytical methods used for their evaluation.

While direct, third-party performance data in specific applications is often proprietary, a thorough comparison of supplier specification sheets provides a strong foundation for selecting the most suitable product for your research or manufacturing needs. Key suppliers in the market include Ajinomoto, Evonik, Wuxi Jinghai Amino Acid Co., Ltd., and Amino GmbH, among others.[3][4] Many of these manufacturers ensure their products comply with major pharmacopeial standards such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP).[5]

Data Presentation: Comparative Analysis of Supplier Specifications

The following tables summarize the quality attributes of **L-Lysine acetate** from different suppliers, based on their published specification sheets. These parameters are crucial indicators of purity and quality.



Table 1: Assay and Physicochemical Properties

Parameter	Ajinomoto	Wuxi Jinghai Amino Acid Co., Ltd. (USP2023 Grade)	General USP Standard
Assay (on dried basis)	98.5 to 101.0%	98.0 to 102.0%	98.0% to 102.0%
Specific Rotation [α]D	+8.5° to +10.0° (20°C)	+8.4° to +9.9° (25°C)	+8.4° to +9.9°
pH (1 in 10 solution)	6.5 to 7.5	6.5 to 7.5	Not Specified
Loss on Drying	≤ 0.20%	≤ 0.20%	≤ 0.2%
Residue on Ignition	≤ 0.10%	≤ 0.40%	≤ 0.4%
Transmittance (430nm)	≥ 98.0%	≥ 98.0%	Not Specified

Table 2: Impurity Profile Comparison

Impurity	Ajinomoto	Wuxi Jinghai Amino Acid Co., Ltd. (USP2023 Grade)	General USP Standard
Chloride (CI)	≤ 0.020%	≤ 0.05%	≤ 0.05%
Sulfate (SO4)	≤ 0.020%	≤ 0.03%	≤ 0.03%
Iron (Fe)	≤ 10 ppm	≤ 30 ppm	≤ 30 ppm
Heavy Metals (as Pb)	≤ 10 ppm	Not Specified	≤ 15 ppm
Ammonium (NH4)	≤ 0.02%	Not Specified	Not Specified
Arsenic (As2O3)	≤ 1 ppm	Not Specified	Not Specified
Related Substances/Impurities	Total ≤ 1.0%	Total ≤ 2.0%	Total ≤ 2.0%



Experimental Protocols: Key Analytical Methods

The specifications listed above are verified using standardized analytical techniques. For researchers looking to perform their own quality assessment or understand the data provided by suppliers, the following protocols are fundamental.

Assay by Titration

This method determines the purity of **L-Lysine acetate**. It is a classic acid-base titration performed in a non-aqueous solvent.

- Principle: The basic amino groups of L-Lysine are titrated with a standardized acid, perchloric acid, in a glacial acetic acid solvent. The endpoint is determined potentiometrically.
- Sample Preparation: A precisely weighed amount of the dried **L-Lysine acetate** sample (e.g., 100 mg) is dissolved in a mixture of formic acid and glacial acetic acid.
- Titration: The sample solution is titrated with 0.1 N perchloric acid. A blank determination is performed concurrently.
- Calculation: The percentage of L-Lysine acetate is calculated based on the volume of titrant consumed by the sample versus the blank, the normality of the titrant, and the sample weight.

Purity and Related Substances by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is the standard method for detecting and quantifying any related amino acid impurities.

- Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system.
 The components are separated on a stationary phase (e.g., an ion-exchange column) and detected as they elute. For distinguishing between L- and D-isomers, a chiral stationary phase is required.
- Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., sodium citrate or ammonium acetate) and an organic solvent like acetonitrile or methanol.



- Detection: Post-column derivatization with a reagent like ninhydrin allows for detection by visible light absorption. Alternatively, fluorescence or mass spectrometry detectors can be used for higher sensitivity.
- Quantification: The amount of each impurity is determined by comparing the peak area in the sample chromatogram to the peak area of a known concentration of a reference standard (e.g., USP L-Lysine Acetate RS).

Specific Rotation

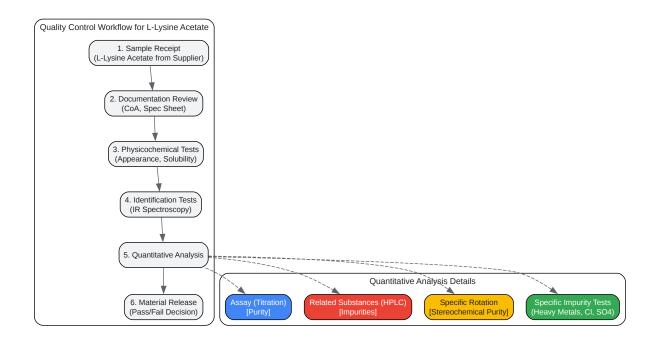
This test confirms the stereochemical identity and purity of the L-enantiomer, which is the biologically active form.

- Principle: Specific rotation measures the angle to which a substance rotates the plane of polarized light. For L-Lysine, this value is positive. The D-enantiomer would rotate light in the opposite direction, and a racemic mixture would have no rotation.
- Procedure: A solution of the L-Lysine acetate sample is prepared at a precise concentration in water (e.g., 100 mg/mL). The optical rotation is measured using a polarimeter at a specified wavelength (usually 589 nm, the sodium D-line) and temperature.

Visualizations: Workflows and Biological Context

To better illustrate the processes and concepts discussed, the following diagrams have been generated.

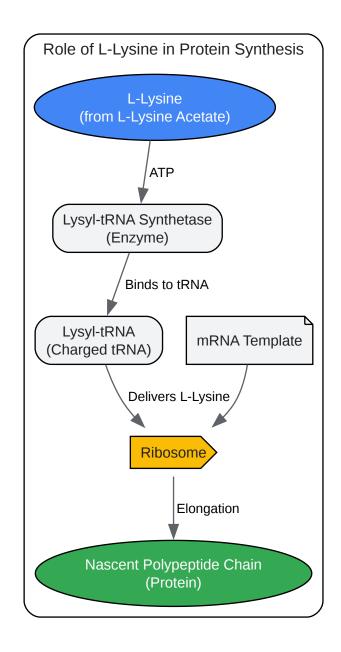




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General quality control workflow for **L-Lysine acetate**.





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Simplified pathway of L-Lysine incorporation into proteins.

In conclusion, selecting a high-quality **L-Lysine acetate** supplier requires careful evaluation of their product specifications against established pharmacopeial standards. While suppliers like Ajinomoto and Wuxi Jinghai provide detailed certificates of analysis, researchers should understand the underlying analytical methods to fully appreciate the importance of each parameter. For critical applications in drug development and manufacturing, it is often advisable to perform in-house verification of key attributes to ensure lot-to-lot consistency and optimal performance.



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